7-chloro-2-phenyl-1H-quinazolin-4-one is a chemical compound belonging to the quinazoline class, which is characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The presence of the chloro and phenyl groups contributes to its unique chemical properties and biological activity.
The compound can be synthesized through various chemical reactions involving quinazoline derivatives. It is not typically found in nature but is produced in laboratory settings for research purposes.
7-chloro-2-phenyl-1H-quinazolin-4-one is classified as a heterocyclic aromatic compound. Its structure features nitrogen atoms within the ring system, which is common in many biologically active molecules. The compound is also recognized for its role as a potential inhibitor in several biological pathways.
The synthesis of 7-chloro-2-phenyl-1H-quinazolin-4-one can be accomplished through multiple synthetic routes. A common method involves the condensation of 2-aminoaryl ketones with chloroacetic acid or its derivatives under acidic conditions. This reaction typically requires careful control of temperature and pH to ensure high yields.
7-chloro-2-phenyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
These reactions typically require specific catalysts or reagents to facilitate transformation while maintaining yield and purity.
The mechanism of action for 7-chloro-2-phenyl-1H-quinazolin-4-one involves its interaction with specific biological targets, often acting as an enzyme inhibitor or receptor antagonist.
Studies have shown that modifications in the structure can significantly alter its binding affinity and selectivity towards various targets, making it a subject of interest for drug design.
7-chloro-2-phenyl-1H-quinazolin-4-one has several applications in scientific research:
The exploration of quinazolinones as privileged scaffolds in medicinal chemistry began in the 19th century with the pioneering work of Griess, who synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid condensation in 1869 [1] [6]. Gabriel and Colman's systematic studies in 1903 established reliable synthetic pathways, enabling the targeted derivatization of this heterocyclic core [9]. The mid-20th century witnessed significant milestones with the identification of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga), demonstrating potent antimalarial properties and validating the pharmacophore's biological relevance [1] [9]. This accelerated the development of synthetic methodologies, including Niementowski cyclization (anthranilic acid with formamide) and transition metal-catalyzed cyclizations, which facilitated efficient access to diverse quinazolinone libraries [1] [6]. Within this historical framework, 7-chloro-2-phenyl-1H-quinazolin-4-one emerged as a structurally optimized derivative, leveraging halogenation and arylation strategies to enhance bioactivity [2] [9]. Its specific synthesis and biological evaluation represent a focused evolution within quinazolinone drug discovery, addressing limitations of early analogs through strategic substitution.
Table 1: Key Historical Milestones in Quinazolinone Chemistry
Year | Event | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established foundational synthetic route using anthranilic acid and cyanogens |
1903 | Gabriel develops improved quinazoline synthesis | Enabled reliable production and study of quinazoline core structures |
1950s | Isolation of febrifugine from Dichroa febrifuga | Validated natural biological activity of quinazolinone alkaloids |
21st C | Advanced metal-catalyzed cyclizations (e.g., Cu, Pd) | Facilitated efficient derivatization for targeted drug discovery |
7-Chloro-2-phenyl-1H-quinazolin-4-one (molecular formula: C₁₄H₉ClN₂O; molecular weight: 256.69 g/mol) belongs to the 4(3H)-quinazolinone subclass, characterized by a keto group at position 4 of the bicyclic framework [2] [9]. This classification distinguishes it from isomeric 2(1H)-quinazolinones and 2,4(1H,3H)-quinazolinediones, conferring unique electronic and steric properties critical for bioactivity. The compound exhibits the following structural features:
Table 2: Structural and Electronic Impact of Substituents
Substituent Position | Chemical Feature | Electronic Effect | Role in Target Engagement |
---|---|---|---|
C7 | Chlorine (σₚ = 0.23) | Strong electron-withdrawing | Enhances DNA intercalation and enzyme inhibition |
N1 | Hydrogen | Tautomerism with N3-H | Facilitates hydrogen bonding |
C2 | Phenyl group | Electron-delocalizing | Promotes hydrophobic pocket binding |
C4 | Carbonyl (C=O) | Hydrogen bond acceptor | Interacts with catalytic residues of enzymes |
This configuration enables tautomerism between 1H and 3H forms, influencing hydrogen-bonding capacity and molecular recognition [9]. Crystallographic analyses confirm near-planar geometry, optimal for intercalation into DNA or enzyme active sites, while the chloro-phenyl substitution pattern enhances selective binding to kinases and helicases implicated in cancer and microbial pathogenesis [3] [7].
The 7-chloro-2-phenyl motif was engineered to synergistically address pharmacological limitations of unsubstituted quinazolinones through electronic modulation and steric optimization:
Anticancer Applications:The 7-chloro group imparts electron deficiency to the benzenoid ring, promoting intercalation into DNA secondary structures (e.g., G-quadruplexes) and inhibiting replication enzymes. Notably, derivatives like compound 11g (a 7-chloro-2-phenyl analog) demonstrated nanomolar cytotoxicity against the NCI-60 cancer cell panel, inducing G₂/M arrest and apoptosis in HCT-116 colorectal carcinoma cells via RecQ helicase inhibition [3]. Molecular docking confirms that the chlorine atom facilitates key hydrophobic contacts with the ATP-binding cleft of Bloom syndrome helicase (BLM), while the 2-phenyl group stabilizes the complex through π-π stacking with Phe486 [3] [4]. Additionally, this substitution reduces IC₅₀ values by 3–5 fold compared to unhalogenated analogs against tyrosine kinases like EGFR [7] [9].
Antimicrobial and Biofilm Applications:The electron-withdrawing chlorine enhances membrane penetration in Gram-negative bacteria, disrupting Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (IC₅₀: 3.55–6.86 μM) [8]. The 2-phenyl group suppresses exopolysaccharide synthesis and twitching motility—key virulence factors regulated by quorum sensing (QS) [8]. Computational studies indicate that these substituents position the molecule optimally within the LasR receptor ligand-binding domain, sterically hindering autoinducer binding [8] [10].
Multi-Target Potential:The chloro-phenyl configuration enables dual targeting of divergent pathways: In cancer, it concurrently inhibits RecQ helicases (BLM, WRN) and microtubule polymerization [3] [4]. For microbial infections, it disrupts both biofilm integrity and dihydrofolate reductase (DHFR), minimizing resistance development [6] [8]. This bifunctionality arises from the chlorine’s enhancement of electrophilicity and the phenyl group’s contribution to binding entropy, making 7-chloro-2-phenyl-1H-quinazolin-4-one a versatile pharmacophore for lead optimization [9] [10].
Table 3: Antimicrobial Structure-Activity Relationship of Key Substituents
Biological Target | 7-Chloro Effect | 2-Phenyl Effect | Synergistic Outcome |
---|---|---|---|
Pseudomonas aeruginosa Biofilm | Increases cell surface hydrophobicity disruption | Blocks exopolysaccharide synthesis | 85% biofilm inhibition at 5 μM |
Staphylococcus aureus DHFR | Enhances π-stacking with Phe92 | Improves hydrophobic pocket occupancy | 50-fold lower MIC vs. unsubstituted quinazolinone |
Quorum Sensing (LasR/PqsR) | Distorts autoinducer binding pocket | Sterically occludes receptor dimerization | Suppresses virulence without bactericidal effect |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9